Chrysomycin B, also known as Albacarcin M, is a yellow antibiotic belonging to the benzonaphthopyrone class of compounds. [, ] It is a naturally occurring compound primarily isolated from various Streptomyces species. [] Chrysomycin B is structurally similar to other members of this class, including Chrysomycin A and Gilvocarcin M, differing primarily in the side-chain substituents. [, ] These structural variations contribute to the distinct biological activities observed within this class of compounds. Chrysomycin B has garnered significant attention in scientific research, particularly in the fields of chemistry and biology, due to its unique structure and biological properties.
Chrysomycin B is classified under the category of C-glycoside polyketides. It is structurally related to other chrysomycins, such as Chrysomycin A and C, which are also produced by Streptomyces species. The unique structural features and biological activities of these compounds make them significant in the field of medicinal chemistry, particularly in the search for new anti-tuberculosis agents .
The synthesis of Chrysomycin B has been explored through various methodologies, primarily focusing on natural product synthesis techniques. One notable approach involves a 10-step synthetic route that emphasizes C-H functionalization and late-stage diversification. This method allows for the production of various analogues, enhancing the potential for discovering compounds with superior anti-tuberculosis activity.
Key steps in the synthesis include:
Chrysomycin B has a complex molecular structure characterized by:
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structural details, confirming the presence of various substituents and their configurations within the molecule. The compound exhibits 14 degrees of unsaturation, indicative of its complex cyclic nature .
Chrysomycin B participates in several chemical reactions that are pivotal for its synthesis and biological activity:
The mechanism of action of Chrysomycin B involves several biochemical pathways:
Chrysomycin B exhibits several notable physical and chemical properties:
These properties are crucial for determining its formulation as a pharmaceutical agent and understanding its behavior in biological systems .
Chrysomycin B has significant potential applications in medicinal chemistry:
Chrysomycin B was first isolated in 1955 from the terrestrial actinobacterium Streptomyces species A-419, identified as a yellow crystalline compound with potent bioactivity [2] [4]. This discovery marked it among the earliest known members of the chrysomycin family, initially characterized alongside its congener chrysomycin A. Early studies focused on its antibacterial properties, though structural elucidation efforts were hindered by limited fermentation yields and purification challenges. The compound was rediscovered over six decades later from marine-derived Streptomyces species, notably from South China Sea sediments at depths exceeding 3,000 meters, reflecting a resurgence of interest in underexplored ecological niches for biodiscovery [2] [5]. Strain identification via 16S ribosomal RNA sequencing (GenBank Accession Number: KY688100) confirmed the producing organism as a novel marine Streptomyces variant, designated strain MS751 [2]. Fermentation protocols typically utilize complex media such as ISP-2 (containing glucose, yeast extract, and malt extract), with optimized conditions yielding chromatographically separable chrysomycin complexes [5].
Table 1: Historical Milestones in Chrysomycin B Research
Year | Event | Significance |
---|---|---|
1955 | Initial isolation from Streptomyces A-419 | First identification as an antimicrobial agent |
2017 | Rediscovery from marine Streptomyces sp. (Kerala coast) | Confirmed activity against Mycobacterium tuberculosis H37Rv |
2022 | Isolation from South China Sea sediment (strain MS751) | Identification of new derivatives (e.g., chrysomycins F–J) and dimeric forms |
2024 | Yield optimization via UV mutagenesis (strain 891-B6) | Achieved titer of 1,601.9 mg/L in fermentation broth |
Chrysomycin B (C₂₇H₂₈O₉; molecular weight 496.5 g/mol) belongs to the benzonaphthopyranone subclass of C-aryl glycosides, characterized by a tetracyclic naphtho[1,2-c]isochromen-6-one aglycone core and a rare deoxy sugar moiety [1] [7]. Its IUPAC designation, 1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one, underscores key functional groups: a para-C-glycosidic bond at the aglycone’s C4 position, methoxy substitutions at C10/C12, and a methyl group at C8 [1] [3]. The carbohydrate unit is identified as virenose—a branched-chain 2,6-dideoxy-4-C-methyl sugar—linked via a β-configuration glycosidic bond [1]. This para-glycosylation pattern distinguishes chrysomycin B from typical ortho-C-glycosides (e.g., gilvocarcin V) and contributes to its unique three-dimensional topology [6]. Single-crystal X-ray diffraction studies confirm its orthorhombic crystal system (space group P2₁2₁2₁) and reveal intramolecular hydrogen bonds between the sugar’s C3-hydroxy group and the aglycone’s carbonyl oxygen, enhancing structural rigidity [3]. Hirshfeld surface analyses further quantify intermolecular interactions, with H···H (47.2%) and O···H/H···O (31.8%) contacts dominating the crystal packing [3].
Table 2: Key Structural Features of Chrysomycin B
Structural Element | Description | Biological Implication |
---|---|---|
Aglycone core | Naphtho[1,2-c]isochromen-6-one with 1-hydroxy, 10,12-dimethoxy, 8-methyl groups | DNA intercalation and topoisomerase inhibition |
Sugar moiety | β-configured virenose (2,6-dideoxy-4-C-methyl sugar) | Metabolic stability and target specificity |
Glycosidic linkage | Para-C-glycosidic bond at aglycone C4 | Resistance to enzymatic hydrolysis |
Intramolecular H-bond | Between virenose O3H and aglycone C6-carbonyl | Enhanced rigidity and DNA-binding precision |
Chrysomycin B exemplifies the dual therapeutic potential of C-aryl glycosides, demonstrating potent activity against mycobacterial pathogens and cancer cell lines. Against Mycobacterium tuberculosis, it exhibits a minimum inhibitory concentration (MIC) of 0.4 μg/mL for drug-resistant strains, outperforming first-line agents like rifampin [1] [2]. This activity is bactericidal, targeting both planktonic and intracellular bacilli through mechanisms involving DNA intercalation and disruption of replication enzymes [4] [8]. Concurrently, chrysomycin B shows nanomolar cytotoxicity (IC₅₀ = 0.15–0.90 μM) against diverse cancer models, including human leukemic HL-60, glioblastoma U87-MG, and KRAS-mutant NCI-H358 cells [5] [7]. Its multimodal mechanism involves induction of apoptosis via mitochondrial pathway activation and inhibition of topoisomerase II-mediated DNA relegation [7].
Biosynthetically, chrysomycin B arises from a type II polyketide synthase (PKS) pathway encoded by a 45-kb gene cluster, featuring iterative condensation of malonyl-CoA units to form the aglycone, followed by cytochrome P450-mediated oxidations and glycosylation via the virenose diphosphate (NDP-D-virenose) [8]. This pathway’s elucidation enables combinatorial biosynthesis—Streptomyces mutants expressing heterologous glycosyltransferases yield analogues with modified sugar moieties, enhancing solubility or target affinity [8]. Chemically, a 10-step total synthesis leverages sequential C–H functionalizations and late-stage glycosylation, permitting access to derivatives like 4′-acetylchrysomycin B with improved anti-tubercular activity (MIC = 0.08 μg/mL) [1] [6]. Such advancements position chrysomycin B as a strategic scaffold for hybrid antibiotic-antitumor agents, addressing multidrug resistance in both therapeutic domains.
Table 3: Research Advancements Enabling Chrysomycin B Applications
Research Domain | Key Finding | Impact |
---|---|---|
Biosynthesis | Cloning of 45-kb gene cluster from Streptomyces sp. MS751 | Enables genetic engineering of sugar pathways for analogue generation |
Synthetic Chemistry | 10-step route via C–H borylation/oxygenation and Friedel–Crafts glycosylation | Provides gram-scale material for SAR studies; yields >33 analogues |
Antibacterial Activity | MIC of 0.4 μg/mL against MDR M. tuberculosis | Validates efficacy against untreatable TB strains |
Antitumor Activity | IC₅₀ of 0.15 μM against KRAS-mutant lung cancer cells | Supports repurposing for oncogenic mutation-specific therapies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7